Sonatox

説明

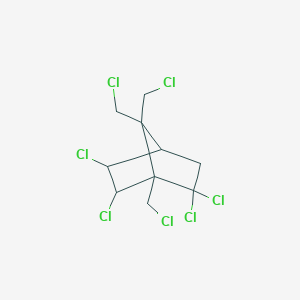

Sonatox, chemically identified as 2,2,5-endo,6-exo-8,9,10-heptachloroborane (CAS 51775-36-1), is a chlorinated borane derivative and a component of the pesticide mixture Toxaphene . Its molecular formula is C₁₀H₁₁Cl₇, with a molecular weight of 379.4 g/mol and a high logP value (4.9), indicating significant lipophilicity and environmental persistence . Sonatox is classified as a toxicant B variant of Toxaphene and is also known by synonyms such as Parlar 32 .

Studies on the African cichlid (Oreochromis mossambicus) demonstrate that even low-dose, short-term exposure to Sonatox induces ovarian regression, characterized by reduced oocyte diameter, increased atresia, and significant decreases in gonad-to-body weight ratios (p < 0.001) .

特性

IUPAC Name |

2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVMCZLCKVSKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874069 | |

| Record name | 2,2,5,6,8,9,10-HEPTACHLOROBORNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51775-36-1 | |

| Record name | 2,2,5,6,8,9,10-HEPTACHLOROBORNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Sonatox belongs to the chlorinated borane family, a subgroup of Toxaphene congeners. Toxaphene itself is a complex mixture of over 670 chlorinated camphenes, with individual components differing in chlorine substitution patterns. Below, Sonatox is compared to other Toxaphene derivatives and functionally analogous chlorinated pesticides:

Table 1: Structural and Functional Comparison of Sonatox with Similar Compounds

Key Observations:

Structural Differences: Sonatox’s heptachloro configuration distinguishes it from octa- or nonachlorinated Parlar congeners (e.g., Parlar 26, Parlar 50). This reduced chlorination may correlate with its reproductive-specific toxicity compared to broader systemic effects of more chlorinated variants . Unlike DDT, which has a diphenyl backbone, Sonatox’s bicyclic borane structure enhances its stability in aquatic environments but reduces bioaccumulation in higher trophic levels compared to DDT .

Toxicity Profiles: Sonatox’s ovarian toxicity in fish is unique among Toxaphene components, which are more commonly associated with neurotoxic or hepatotoxic effects . In contrast, Parlar 50 (nonachlorinated) predominantly induces cytochrome P450 enzymes in mammalian liver, suggesting divergent metabolic pathways .

Toxaphene mixtures persist in sediments for decades, but individual components like Sonatox degrade faster under UV exposure due to fewer chlorine atoms .

Research Findings and Data Gaps

Critical Analysis:

- Sonatox: Fish studies confirm reproductive toxicity at sublethal doses (0.1–1 ppm), but data on mammalian toxicity or carcinogenicity are lacking .

- Toxaphene Mix : Epidemiological studies link chronic exposure to liver cancer in humans, but contributions of individual congeners like Sonatox remain unquantified .

- DDT : While banned globally, its legacy persistence exceeds Sonatox’s, underscoring differences in environmental half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。